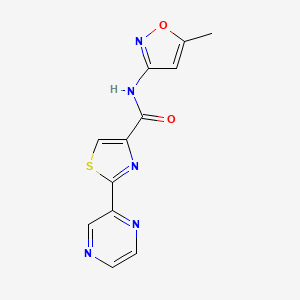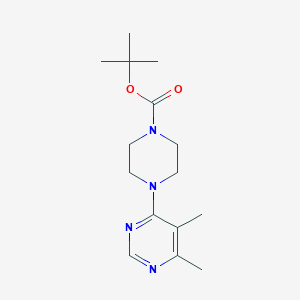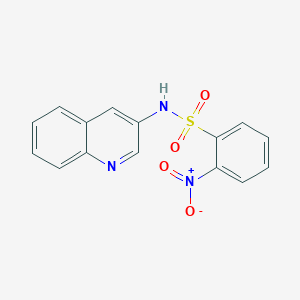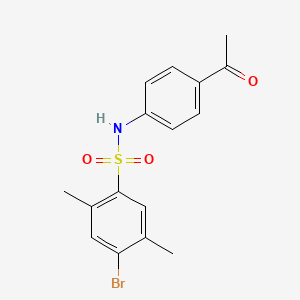
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate (DBQMS) is a molecule that has been extensively studied for its potential applications in the laboratory and industrial settings. DBQMS is a member of the quinoline family, which consists of heterocyclic aromatic compounds that are typically used in organic synthesis. DBQMS has been found to be a useful reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate has been studied for its potential applications in scientific research. It has been found to be an effective reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications. This compound has also been used as a catalyst in the synthesis of heterocyclic compounds, such as thiophene and pyridine derivatives. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is not entirely understood. However, it is believed that the molecule acts as an electron-withdrawing group, which allows for the formation of new bonds between molecules. Additionally, the molecule is thought to act as a Lewis acid, which can facilitate the formation of new covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it is believed that the molecule may have antioxidant properties, which could make it useful for the treatment of certain diseases. Additionally, the molecule has been studied for its potential to act as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, the molecule has been found to be an effective catalyst for the synthesis of organic compounds. The main limitation of using this compound in laboratory experiments is that it has not yet been extensively studied and its mechanism of action is not fully understood.
Zukünftige Richtungen
The potential future directions for the use of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications. Additionally, the molecule could be studied for its potential to act as a fluorescent probe for the detection of metal ions. Finally, further research could be conducted into its potential as an antioxidant and anti-inflammatory agent.
Synthesemethoden
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is typically synthesized through a two-step reaction process. The first step involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 5,7-dibromoquinoline in the presence of a base such as sodium hydroxide. This reaction results in the formation of a quinoline sulfonate, which is then reacted with sodium bicarbonate to yield the desired this compound product. The reaction can be carried out in a variety of solvents, such as dichloromethane, ethyl acetate, acetonitrile, and dimethylformamide.
Eigenschaften
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO4S/c1-22-10-4-6-11(7-5-10)24(20,21)23-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXIXZRAJCDSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)
![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)

![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)
![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

